3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperidin-4-yl-5-pyridin-3-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-10(8-14-5-1)12-16-15-11(17-12)9-3-6-13-7-4-9/h1-2,5,8-9,13H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFNRRRGXGJZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of piperidine-4-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, followed by neutralization and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
Industry: Utilized in the development of new materials with unique electrical and charge-transport properties.
Mechanism of Action
The mechanism of action of 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxadiazole Ring
3-(5-Naphthalen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine
- Key Difference : Naphthalen-2-yl replaces piperidin-4-yl.
- Properties :
Piperazine-Substituted Analogs
- Example : 2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile.
- Key Difference : Piperazine (two amine groups) replaces piperidine.
- Properties :
Methoxyphenyl-Substituted Analogs
- Example : 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine (CAS 1000303-05-9).
- Key Difference : Methoxyphenyl replaces piperidinyl.
- Properties :
Nitrophenyl-Substituted Analogs
- Example : 3-[5-(4-Hydroxy-3-methoxy-5-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-pyridine.
- Key Difference : Nitro and hydroxyl groups introduce electron-withdrawing effects.
- Hydroxyl groups enhance solubility in polar solvents.
Positional Isomerism on the Pyridine Ring
Functional Group Modifications
Brominated Derivatives
- Example : 6-[3-(5-Bromomethyl-[1,3,4]oxadiazol-2-yl)-pyridin-4-ylmethyl]-cyclohexa-2,4-dienethione.
- Applications :
Sulfonyl-Substituted Analogs
- Example : 1-(4-Tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine.
- Key Difference : Sulfonyl groups enhance solubility and stability.
- Applications :
- Improved bioavailability in aqueous environments compared to piperidine analogs .
Biological Activity
3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
Molecular Formula: C12H14N4O
Molecular Weight: 226.27 g/mol
IUPAC Name: this compound
Canonical SMILES: C1CNCCC1C2=NN=C(O2)C3=CN=CC=C3
The compound features a piperidine ring, an oxadiazole ring, and a pyridine ring, which contribute to its unique chemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves the cyclization of piperidine derivatives with hydrazides under dehydrating conditions such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) .
Antimicrobial Activity
Research has demonstrated that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives possess minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against various pathogens . The compound's ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis further highlights its potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have indicated that this compound may exhibit anticancer properties. For example, related oxadiazole derivatives showed cytotoxic effects against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231) with IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism appears to involve apoptosis induction through increased expression of pro-apoptotic proteins such as p53 .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The oxadiazole ring facilitates binding to enzymes or receptors involved in critical cellular signaling pathways. This compound has been shown to inhibit various kinases and proteases that play essential roles in cancer progression and microbial resistance .
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparison is made with other oxadiazole derivatives:
| Compound Name | Biological Activity | IC50 Values | Notes |
|---|---|---|---|
| 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | Moderate antibacterial | 15 μM | Exhibits lower potency than 3-(5-Piperidin...) |
| 2-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole | Anticancer | 10 μM | Similar structure but different activity profile |
| 1-{1-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]ethyl}piperidin | High anticancer | <10 μM | More potent than many derivatives |
Case Studies
Recent studies have focused on the development of novel oxadiazole derivatives for therapeutic applications. For instance:
- Antimicrobial Evaluation : A study evaluated a series of oxadiazole derivatives for their antimicrobial efficacy against various strains. The most active compounds were identified based on their MIC values and were subjected to further molecular docking studies to elucidate their interactions at the molecular level .
- Cytotoxicity Studies : Another study assessed the cytotoxic potential of related compounds against multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the anticancer activity and selectivity towards cancer cells versus normal cells .
Q & A
Basic: What are the optimal synthetic routes for 3-(5-Piperidin-4-yl-[1,3,4]oxadiazol-2-yl)pyridine, and how can reaction completion be monitored?
Methodological Answer:
The synthesis typically involves cyclization of a hydrazide intermediate with a piperidine-containing precursor. A common approach includes:
- Step 1: Reacting 4-piperidinecarboxylic acid hydrazide with a pyridine-linked carbonyl compound (e.g., pyridine-3-carbonyl chloride) under reflux in anhydrous ethanol.
- Step 2: Cyclizing the intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) to form the 1,3,4-oxadiazole ring .
- Monitoring: Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) is used to track reaction progress. A UV lamp (254 nm) or iodine staining identifies unreacted starting materials .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the oxadiazole ring formation (e.g., absence of NH₂ peaks) and piperidine/pyridine substituents. For example, the oxadiazole C-2 carbon resonates at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy: Look for C=N stretching vibrations (~1600 cm⁻¹) and absence of C=O peaks from intermediates .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How can molecular docking studies be designed to predict the biological activity of this compound?
Methodological Answer:
- Target Selection: Prioritize receptors with known oxadiazole interactions (e.g., bacterial enoyl-ACP reductase for antibacterial studies) .
- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand by optimizing protonation states (e.g., pyridine nitrogen at physiological pH) .
- Validation: Compare docking scores with positive controls (e.g., known inhibitors) and validate via MD simulations to assess binding stability .
Advanced: How can researchers resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antibacterial tests) and solvent controls (DMSO ≤1% v/v) .
- Data Normalization: Express activity as IC₅₀ or MIC values relative to internal standards.
- Mechanistic Probes: Use competitive binding assays (e.g., fluorescence quenching) to confirm target engagement when activity discrepancies arise .
Advanced: What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: Synthesize hydrochloride salts (e.g., via HCl gas in methanol) to enhance water solubility, as seen in related piperidine-oxadiazole derivatives .
- Co-Solvent Systems: Use PEG-400 or cyclodextrin-based vehicles for intraperitoneal administration .
- Prodrug Design: Introduce ester groups at the pyridine nitrogen, which hydrolyze in vivo to release the active compound .
Advanced: How can regioselectivity challenges during oxadiazole synthesis be addressed?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce side reactions (e.g., ring-opening) by shortening reaction times (e.g., 10 min at 120°C vs. 6 hours conventional) .
- Protecting Groups: Temporarily protect the piperidine nitrogen with Boc groups to prevent unwanted nucleophilic attacks during cyclization .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure (risk code: H315-H319) .
- Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
Advanced: How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
